molecular formula C15H19N5OS2 B2518455 2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-21-3

2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2518455
CAS RN: 851970-21-3
M. Wt: 349.47
InChI Key: NJCUMGOKVJTRPQ-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that appears to be designed for biological activity, given the presence of a thiazolo[3,2-b][1,2,4]triazole core, which is a common scaffold in medicinal chemistry. The molecule includes a thiophene and a piperazine moiety, both of which are frequently found in drug-like compounds due to their favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized to study their activity as allosteric enhancers of the A1 adenosine receptor, with various substitutions at the thiophene C-5 position significantly affecting activity . Similarly, 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized using a Michael addition reaction, and their biological activities were evaluated . These studies provide insight into the synthetic routes that could be employed for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental techniques such as FT-IR, Laser-Raman spectroscopy, and theoretical calculations including ab initio Hartree-Fock and density functional theory (DFT) . These analyses provide detailed information on the vibrational frequencies, geometric parameters, and electronic properties such as HOMO-LUMO energies, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For example, the synthesis of novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues involved condensation reactions, and their anticancer activity was evaluated . These studies suggest that the compound may also undergo similar reactions and could be tested for similar biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For instance, the melting points, IR and NMR spectra of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols were characterized, and their biological activities were assessed . These properties are essential for the identification, characterization, and formulation of the compound for potential therapeutic use.

Scientific Research Applications

Synthesis and Biological Evaluation

Anti-Inflammatory Activity

Compounds similar to "2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their anti-inflammatory activities. The research indicates that these compounds, particularly thiazolo[3,2-b]-1,2,4-triazole derivatives, show promising anti-inflammatory effects. Such studies contribute to understanding how structural variations of these molecules affect their biological activity and potential therapeutic applications (Tozkoparan et al., 1999).

Antimicrobial and Antifungal Properties

Thiazolidinone derivatives, including those related to the compound , have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents. The exploration of these compounds' antimicrobial efficacy highlights the importance of chemical diversity in drug discovery (Patel et al., 2012).

Pesticidal Activities

Research into thiazolo[3,2-b][1,2,4]triazole derivatives has also extended into their pesticidal properties, particularly against mosquito larvae and phytopathogenic fungi. This indicates a potential avenue for developing new pesticides based on this chemical framework, offering an alternative to traditional pesticides with potentially unique modes of action (Choi et al., 2015).

Chemical Synthesis and Structural Analysis

Novel Compound Synthesis

The synthesis of novel compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold, including various derivatives, has been a significant focus of research. These studies not only expand the chemical space of this class of compounds but also contribute to the broader field of medicinal chemistry by providing new entities for biological evaluation and potential therapeutic use (Kohara et al., 2002).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of compounds related to "2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" provide insights into their molecular architecture and electronic properties. Such analyses are crucial for understanding the relationship between structure and activity, guiding the design of compounds with improved biological activities (Al-Omary et al., 2014).

properties

IUPAC Name

2-methyl-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS2/c1-10-16-15-20(17-10)14(21)13(23-15)12(11-4-3-9-22-11)19-7-5-18(2)6-8-19/h3-4,9,12,21H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUMGOKVJTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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